

A Comprehensive Technical Guide to 3-Amino-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxybenzaldehyde, with the IUPAC name **3-amino-4-methoxybenzaldehyde**, is an aromatic organic compound that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. [1] Its unique structure, featuring an aldehyde group, an amino group, and a methoxy group on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including Schiff bases, chalcones, and various heterocyclic compounds. These derivatives have shown promise in a range of therapeutic areas, including oncology and infectious diseases. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of **3-Amino-4-methoxybenzaldehyde**, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Amino-4-methoxybenzaldehyde** is crucial for its application in research and development. The key properties are summarized in the table below.

Property	Value	Source
IUPAC Name	3-amino-4-methoxybenzaldehyde	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
CAS Number	351003-10-6	[1]
Appearance	Typically a solid	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in organic solvents	N/A

Synthesis

A common and effective method for the synthesis of **3-Amino-4-methoxybenzaldehyde** involves the reduction of its nitro precursor, 3-nitro-4-methoxybenzaldehyde. This transformation is a standard procedure in organic chemistry and can be achieved using various reducing agents.

Experimental Protocol: Reduction of 3-Nitro-4-methoxybenzaldehyde

Objective: To synthesize **3-Amino-4-methoxybenzaldehyde** by the reduction of 3-nitro-4-methoxybenzaldehyde.

Materials:

- 3-nitro-4-methoxybenzaldehyde
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)

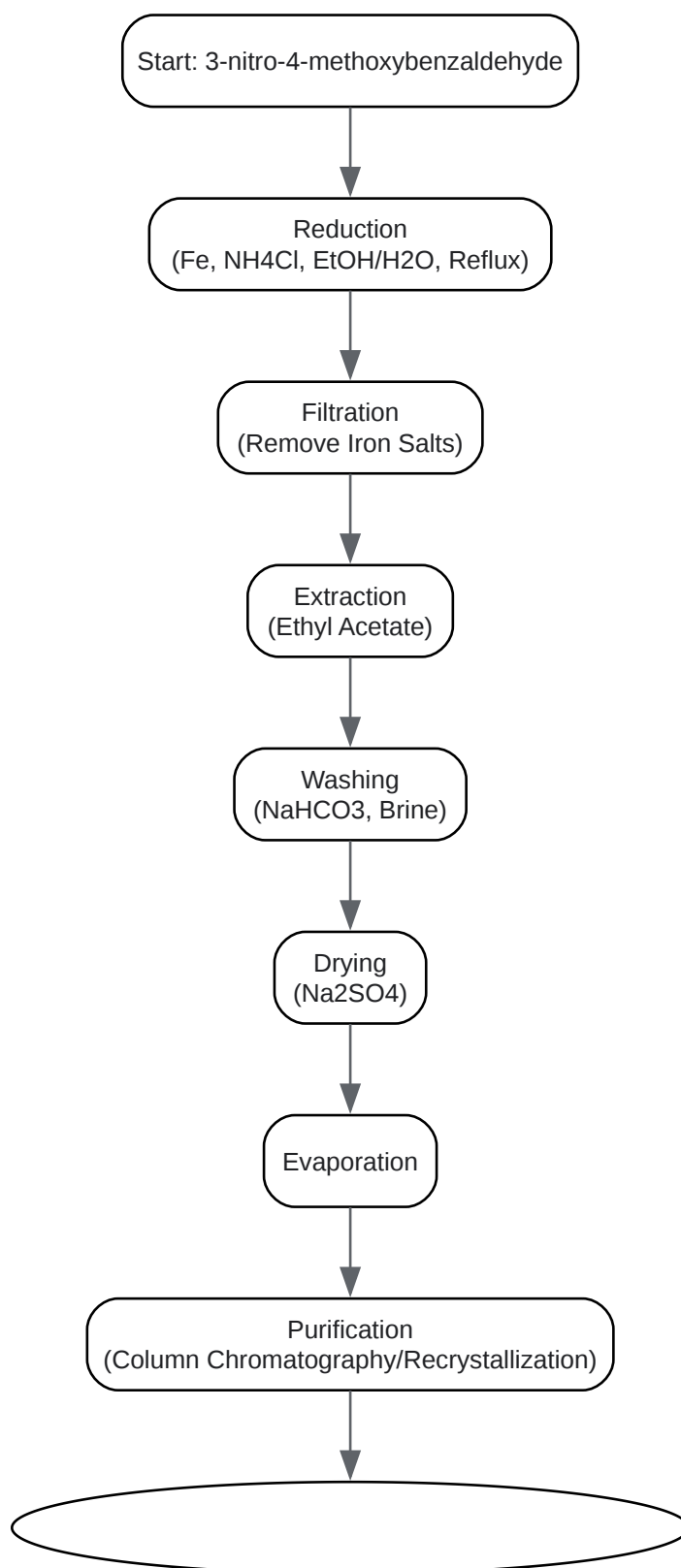
- Ethanol (EtOH)
- Water (H₂O)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl, for workup)
- Sodium bicarbonate (NaHCO₃, for workup)

Procedure:

- In a round-bottom flask, a mixture of 3-nitro-4-methoxybenzaldehyde (1 equivalent) and iron powder (3-5 equivalents) is suspended in a mixture of ethanol and water.
- Ammonium chloride (1.2 equivalents) is added to the suspension.
- The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (disappearance of the starting material), the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.
- The filtrate is concentrated under reduced pressure to remove the ethanol.
- The aqueous residue is extracted with ethyl acetate.
- The combined organic layers are washed with a saturated solution of sodium bicarbonate, followed by brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

- The crude **3-Amino-4-methoxybenzaldehyde** can be purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Synthesis:



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Synthesis workflow for **3-Amino-4-methoxybenzaldehyde**.

Applications in Drug Development

The chemical scaffold of **3-Amino-4-methoxybenzaldehyde** serves as a valuable starting point for the synthesis of various biologically active compounds. Its derivatives, particularly Schiff bases and chalcones, have been investigated for their potential as anticancer and antimicrobial agents.

Schiff Base Derivatives

The reaction of the amino group of **3-Amino-4-methoxybenzaldehyde** with various aldehydes or ketones yields Schiff bases. These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.^{[2][3][4]} The imine linkage in Schiff bases is often crucial for their biological activity.

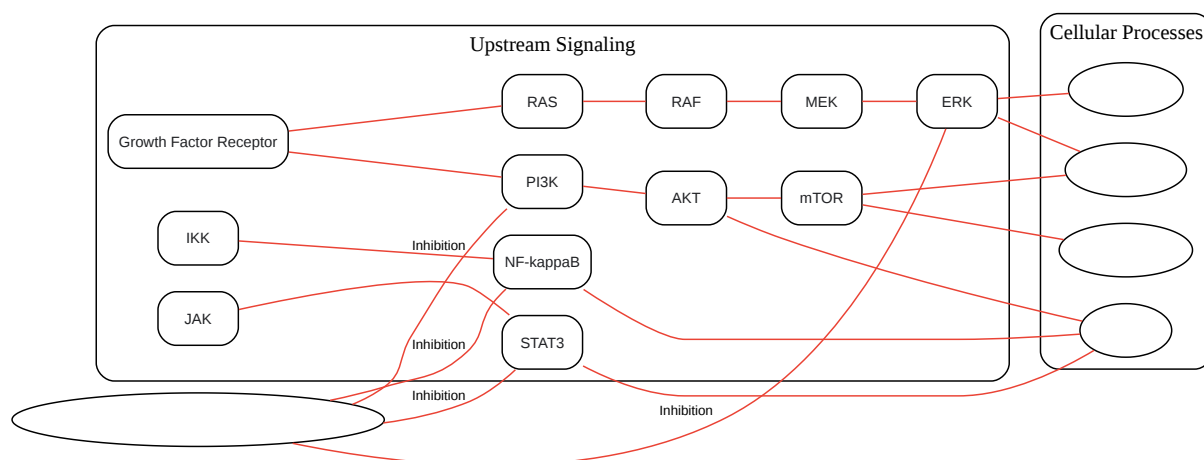
Chalcone Derivatives

Chalcones, which are α,β -unsaturated ketones, can be synthesized from **3-Amino-4-methoxybenzaldehyde**. These compounds are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways modulated by **3-Amino-4-methoxybenzaldehyde** are limited, research on its parent compound, benzaldehyde, provides valuable insights. Benzaldehyde has been shown to suppress multiple signaling pathways that are often dysregulated in cancer cells.^[5] These include the PI3K/AKT/mTOR, STAT3, NF- κ B, and ERK pathways.^[5] This suppression is thought to be mediated through the regulation of 14-3-3 ζ -mediated protein-protein interactions.^[5] Given the structural similarity, it is plausible that **3-Amino-4-methoxybenzaldehyde** and its derivatives could exert their biological effects through similar mechanisms.

Hypothesized Signaling Pathway Inhibition:



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Potential inhibition of cancer-related signaling pathways.

Conclusion

3-Amino-4-methoxybenzaldehyde is a key building block in synthetic organic and medicinal chemistry. Its facile synthesis and the diverse biological activities of its derivatives make it a compound of significant interest for drug discovery and development. Further research into the specific mechanisms of action of its derivatives is warranted to fully exploit their therapeutic potential. The exploration of its impact on key signaling pathways, such as those implicated in cancer, will be a critical area of future investigation.

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